![molecular formula C13H11NS B374274 5,11-dihydrodibenzo[b,e][1,4]thiazepine CAS No. 3048-78-0](/img/structure/B374274.png)
5,11-dihydrodibenzo[b,e][1,4]thiazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,11-dihydrodibenzo[b,e][1,4]thiazepine is a heterocyclic compound that features a benzothiazepine scaffold. This structure is significant in medicinal chemistry due to its presence in various pharmaceuticals. The compound is known for its diverse biological activities, including antimicrobial, antibacterial, anti-epileptic, anti-HIV, antidepressant, antithrombotic, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-dihydrodibenzo[b,e][1,4]thiazepine typically involves the cyclization of chalcones with benzothiazepine in the presence of bleaching clay and polyethylene glycol-400 (PEG-400). This method is efficient, yielding more than 95% in less than an hour of reaction time .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of green synthesis techniques, such as PEG-400-mediated pathways, is encouraged to promote sustainability and efficiency in large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
5,11-dihydrodibenzo[b,e][1,4]thiazepine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially enhancing its biological activity.
Reduction: Reduction reactions can be used to alter the compound’s electronic properties.
Substitution: Substitution reactions, particularly with heterocyclic substituents, can significantly impact the compound’s bioactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .
Wissenschaftliche Forschungsanwendungen
5,11-dihydrodibenzo[b,e][1,4]thiazepine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and cellular pathways.
Medicine: It is investigated for its potential in treating various diseases, including cancer, cardiovascular disorders, and neurological conditions.
Industry: The compound’s antimicrobial properties make it useful in developing new antimicrobial agents
Wirkmechanismus
The mechanism of action of 5,11-dihydrodibenzo[b,e][1,4]thiazepine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit calcium influx into cardiac and vascular smooth muscle during depolarization, similar to the action of diltiazem, a related benzothiazepine derivative . This inhibition can lead to various therapeutic effects, such as vasodilation and reduced blood pressure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diltiazem: A well-known benzothiazepine derivative used as a calcium channel blocker.
1,5-Benzothiazepine Derivatives: These include various compounds with similar structures but different substituents, impacting their biological activity.
Uniqueness
5,11-dihydrodibenzo[b,e][1,4]thiazepine is unique due to its specific structure, which allows for diverse biological activities. Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
3048-78-0 |
|---|---|
Molekularformel |
C13H11NS |
Molekulargewicht |
213.3g/mol |
IUPAC-Name |
6,11-dihydrobenzo[c][1,5]benzothiazepine |
InChI |
InChI=1S/C13H11NS/c1-2-6-11-10(5-1)9-15-13-8-4-3-7-12(13)14-11/h1-8,14H,9H2 |
InChI-Schlüssel |
JVWKQCOSIPNOKD-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2NC3=CC=CC=C3S1 |
Kanonische SMILES |
C1C2=CC=CC=C2NC3=CC=CC=C3S1 |
Löslichkeit |
6.8 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


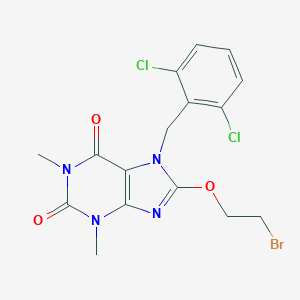
![6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-(4-METHYLPHENOXY)ACETATE](/img/structure/B374193.png)
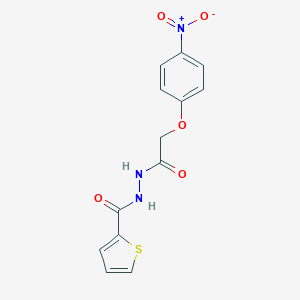
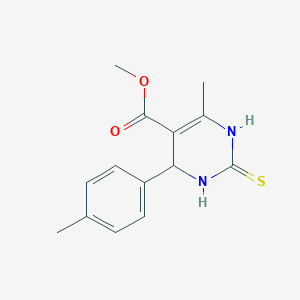
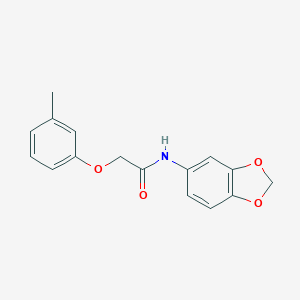
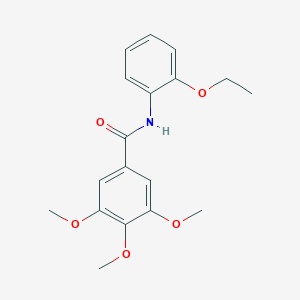
![2,2'-Bis(4-chlorophenyl)-4-methyl-4',5-bis[1,3-thiazole]](/img/structure/B374200.png)
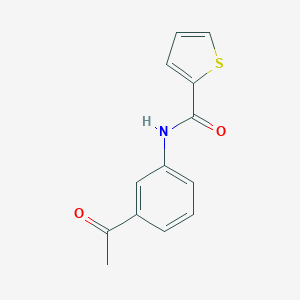
![(4-methoxy-2-pyridinyl)methyl N-[2-(trifluoromethyl)phenyl]imidothiocarbamate](/img/structure/B374204.png)
![3-[5-(2-Methyl-3-phenyl-2-propenylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B374207.png)
![(Z)-2-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-2,4-dioxothiazolidin-3-yl)acetic acid](/img/structure/B374208.png)
![3-[5-(1,3-Benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B374211.png)
![{5-[4-(Acetylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B374212.png)
![[5-(2,5-Dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B374214.png)
